Cas no 1243250-09-0 (8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one)

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
- 8-Amino-6-methyl-3,4-dihydro-2(1H)-quinolinone
- 8-amino-6-methyl-3,4-dihydro-2(1H)-quinolinone(SALTDATA: FREE)
- CS-0324703
- 2(1H)-quinolinone, 8-amino-3,4-dihydro-6-methyl-
- ALBB-025502
- 8-amino-6-methyl-1,2,3,4-tetrahydroquinolin-2-one
- LS-08594
- 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone
- 8-Amino-6-methyl-3,4-dihydro-2-(1H)-quinoline
- 1243250-09-0
- MFCD17078857
- 8-amino-6-methyl-3,4-dihydro-1H-quinolin-2-one
- SCHEMBL12956542
- DTXSID201250094
- AKOS015998361
-
- MDL: MFCD17078857
- Inchi: InChI=1S/C10H12N2O/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h4-5H,2-3,11H2,1H3,(H,12,13)
- InChI Key: UYBTVPUMRGXSHO-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(NC(CC2)=O)C(N)=C1
Computed Properties
- Exact Mass: 176.095
- Monoisotopic Mass: 176.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.1A^2
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB294204-1 g |
8-Amino-6-methyl-3,4-dihydro-2(1H)-quinolinone; 95% |
1243250-09-0 | 1g |
€169.40 | 2023-04-26 | ||
eNovation Chemicals LLC | Y1238847-5g |
8-amino-6-methyl-3,4-dihydro-2(1H)-quinolinone |
1243250-09-0 | 95% | 5g |
$515 | 2023-05-17 | |
Fluorochem | 063139-5g |
8-Amino-6-methyl-3,4-dihydro-2-(1H)-quinoline |
1243250-09-0 | 95% | 5g |
£372.00 | 2022-03-01 | |
Fluorochem | 063139-250mg |
8-Amino-6-methyl-3,4-dihydro-2-(1H)-quinoline |
1243250-09-0 | 95% | 250mg |
£80.00 | 2022-03-01 | |
Fluorochem | 063139-1g |
8-Amino-6-methyl-3,4-dihydro-2-(1H)-quinoline |
1243250-09-0 | 95% | 1g |
£123.00 | 2022-03-01 | |
abcr | AB294204-5g |
8-Amino-6-methyl-3,4-dihydro-2(1H)-quinolinone, 95%; . |
1243250-09-0 | 95% | 5g |
€749.60 | 2024-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395373-1g |
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one |
1243250-09-0 | 95+% | 1g |
¥2310.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1238847-1g |
8-amino-6-methyl-3,4-dihydro-2(1H)-quinolinone |
1243250-09-0 | 95% | 1g |
$185 | 2025-02-25 | |
Chemenu | CM222660-1g |
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one |
1243250-09-0 | 95% | 1g |
$427 | 2023-11-21 | |
eNovation Chemicals LLC | Y1238847-1g |
8-amino-6-methyl-3,4-dihydro-2(1H)-quinolinone |
1243250-09-0 | 95% | 1g |
$185 | 2024-06-06 |
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one Related Literature
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
Additional information on 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Overview
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one, identified by the CAS number 1243250-09-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and material science. The structure of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one features a dihydroquinoline skeleton with substituents at positions 6 and 8, namely a methyl group and an amino group, respectively. These functional groups contribute to its unique chemical properties and potential biological activities.
The synthesis of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one has been reported in several studies, often involving multi-step processes that include cyclization reactions and functional group transformations. Recent advancements in catalytic methods have enabled more efficient pathways for its preparation, reducing the number of steps and improving yields. For instance, researchers have employed transition metal catalysts to facilitate key transformations, such as the formation of the dihydroquinoline ring system from suitable precursors.
In terms of pharmacological properties, 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one has shown promising activity in various biological assays. Studies conducted in vitro have demonstrated its potential as an inhibitor of certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, recent research has highlighted its ability to modulate the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and have been targeted for therapeutic intervention in cancer treatment.
The structural versatility of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one makes it a valuable scaffold for further chemical modifications. By altering the substituents at positions 6 and 8 or introducing additional functional groups, chemists can explore a wide range of biological activities and optimize the compound's pharmacokinetic properties. This approach has been successfully employed in drug discovery programs targeting diverse therapeutic areas.
In addition to its pharmacological applications, 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one has also been investigated for its potential use in materials science. Its aromaticity and conjugated system make it a candidate for applications in organic electronics, such as semiconductors and light-emitting materials. Recent studies have explored its electronic properties through computational modeling and experimental techniques like cyclic voltammetry.
The CAS number 1243250-09-0 serves as a unique identifier for this compound within chemical databases and regulatory frameworks. This ensures that researchers worldwide can reference the same compound without ambiguity when discussing its properties or applications.
In conclusion, 8-Amino-6-methyl-3,4-dihydroquinolin- strong>-< strong>2(1H)-one strong>, with its CAS number < strong >1243250- strong>-< strong >09- strong>-< strong >0 strong>, represents a versatile compound with significant potential across multiple disciplines. Ongoing research continues to uncover new insights into its chemical synthesis, biological activity, and material properties, underscoring its importance as a valuable tool in scientific advancement.
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